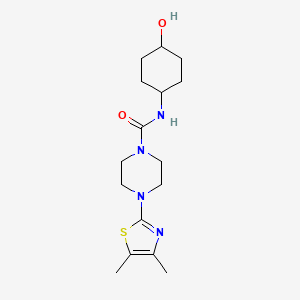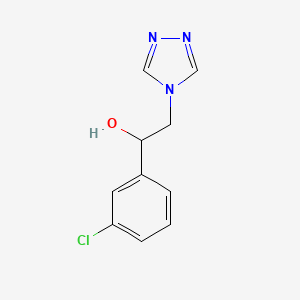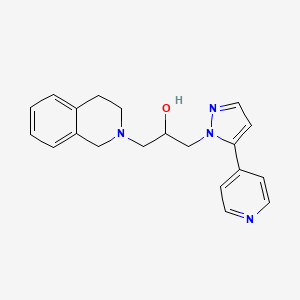
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been developed for its potential use as a drug, specifically for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 and 6, which are critical for the progression of the cell cycle. By inhibiting these enzymes, the compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol have been studied extensively. The compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol in lab experiments is its high selectivity for cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol. One direction is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Another direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the reaction of 2-pyridin-3-ylimidazole with morpholine in the presence of a catalyst. The resulting product is then reacted with 3-chloropropan-1-ol to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol has been used in various scientific research applications. It has been studied for its potential use as a drug for the treatment of cancer, specifically for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-18-6-8-21-9-7-18)12-19-5-4-17-15(19)13-2-1-3-16-10-13/h1-5,10,14,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLMWZLINCXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=CN=C2C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![N-benzyl-6-[2-(1H-indol-3-yl)ethylamino]-N,2-dimethylpyrimidine-4-carboxamide](/img/structure/B6636727.png)

![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)
